4-(1,3-Oxazolidin-5-yl)benzaldehyde
Description
4-(1,3-Oxazolidin-5-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety substituted at the para position with a 1,3-oxazolidine ring. The oxazolidine ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties to the molecule.
The structure-activity relationship (SAR) of such compounds often hinges on the substituents attached to the oxazolidine ring and the benzaldehyde group, which modulate reactivity, bioavailability, and target binding.
Properties
IUPAC Name |
4-(1,3-oxazolidin-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-4,6,10-11H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFMTSQQCTCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCN1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Activity
4-(1,3-Oxazolidin-5-yl)benzaldehyde is structurally related to oxazolidinones, a class of synthetic antibiotics effective against Gram-positive bacteria. These compounds inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, making them valuable in treating infections caused by resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
Synthesis and Derivative Development
The synthesis of this compound typically involves reaction pathways that allow for the introduction of various substituents that can enhance antibacterial activity. For instance:
- Hydrocarbon Stapling : This method stabilizes peptide structures derived from oxazolidinones, improving their cell permeability and biological activity .
- Functional Group Modifications : Incorporating different side chains can significantly alter the pharmacological properties and spectrum of activity against various pathogens .
Case Studies
Several studies illustrate the effectiveness and potential applications of this compound derivatives:
- Clinical Trials : Compounds derived from oxazolidinones have shown promise in clinical settings. For example, Radezolide and Cadezolide are currently in clinical testing phases for their efficacy against multi-resistant bacterial strains .
- Comparative Studies : Research comparing the minimum inhibitory concentrations (MIC) of various oxazolidinone derivatives indicates that modifications to the benzaldehyde moiety can lead to enhanced antibacterial properties. For instance, certain derivatives exhibited MIC values comparable to established antibiotics like linezolid .
Data Tables
| Compound Name | Structure | MIC (μg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | Structure | 0.5 - 2 | Staphylococcus aureus, Enterococcus faecalis |
| Radezolide | Structure | 0.25 - 1 | Multi-resistant strains |
| Cadezolide | Structure | 0.1 - 0.5 | Streptococcus pneumoniae |
Comparison with Similar Compounds
4-[(3-Isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]benzaldehyde (Bisoprolol Oxazolidinone-benzaldehyde)
- Structure: Features an oxazolidinone (2-oxo-oxazolidine) ring with an isopropyl substituent at position 3, linked via a methoxy group to the benzaldehyde.
- Molecular Formula: C₁₄H₁₇NO₄ (MW: 263.29 g/mol) vs. C₁₀H₉NO₂ (estimated for this compound).
- Applications: Used as a by-product impurity in bisoprolol fumarate, an antihypertensive drug. The oxazolidinone ring enhances metabolic stability compared to the non-ketone oxazolidine variant .
- Key Difference: The presence of the 2-oxo group in oxazolidinone increases polarity and hydrogen-bonding capacity, altering solubility and pharmacokinetics .
4-(N,N-Dimethylamino)benzaldehyde
- Structure: Benzaldehyde substituted with a dimethylamino group at the para position.
- Reactivity: The electron-donating dimethylamino group activates the aldehyde for nucleophilic addition, contrasting with the oxazolidine ring’s mixed electronic effects (electron-withdrawing nitrogen and electron-donating oxygen).
- Applications : Widely used in synthesizing cyanine dyes and heterocyclic compounds, such as indolo-thiopyrylium derivatives .
4-[18F]Fluorobenzaldehyde
5-Chloro-N-formyl-N-({[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
- Structure: Combines oxazolidinone, morpholine, and thiophene moieties.
- Applications: An anticoagulant (rivaroxaban derivative) where the oxazolidinone ring contributes to binding specificity for Factor Xa .
Comparative Data Table
Pharmacological and Physicochemical Properties
- Bioactivity: Oxazolidine-containing compounds often exhibit antimicrobial and anticoagulant activities. For example, rivaroxaban derivatives leverage the oxazolidinone ring for protease inhibition , whereas this compound’s bioactivity remains less documented but inferred from structural analogues.
- Solubility : The oxazolidine ring in this compound likely enhances water solubility compared to purely aromatic aldehydes (e.g., 4-fluorobenzaldehyde) due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
